molecular formula C12H13ClFNO B1351577 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone CAS No. 544692-44-6

2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

Cat. No. B1351577
CAS RN: 544692-44-6
M. Wt: 241.69 g/mol
InChI Key: IBNJYMSLQFJRQV-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone, also known as 2-Chloro-1-fluoro-2-methylquinolin-3,4-diol (CFMQD), is an organic compound that has been studied for its potential applications in medical research and lab experiments. CFMQD is a derivative of the quinoline group of compounds, which are heterocyclic aromatic compounds composed of a benzene ring and a pyridine ring fused together. CFMQD is of particular interest due to its unique properties, such as its high solubility in water, its low melting point, and its low toxicity.

Scientific Research Applications

Synthetic Methodologies and Structural Elucidation

  • Cyclohepta[b]quinoxalines Formation : Research indicates that derivatives similar to 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone can undergo reactions to form cyclohepta[b]quinoxalines. These processes involve reactions with o-phenylenediamine and subsequent transformations under specific conditions, highlighting the compound's utility in synthesizing heterocyclic structures with potential optical properties and chemical reactivity (Shindo, Ishikawa, & Nozoe, 1989).

  • Catalytic Behavior Toward Ethylene Reactivity : Derivatives of the target compound have been used to synthesize ligands that, when coordinated with iron(II) and cobalt(II) dichloride, exhibit catalytic activities towards ethylene oligomerization and polymerization. This showcases the compound's relevance in catalysis and materials science research (Sun et al., 2007).

Potential Biological Activities

  • Antimicrobial Activity : Studies on novel quinolinyl derivatives, including structures similar to 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone, have demonstrated significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Faldu et al., 2014).

  • Antioxidant and Antidiabetic Potential : Another study has explored chloroquinoline derivatives for their antioxidant activities, indicating their potential utility in managing oxidative stress-related conditions. Molecular docking studies further suggest their efficacy as anti-diabetic agents by inhibiting specific proteins related to diabetes (Murugavel et al., 2017).

properties

IUPAC Name

2-chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c1-8-2-3-9-6-10(14)4-5-11(9)15(8)12(16)7-13/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNJYMSLQFJRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CCl)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390074
Record name 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

CAS RN

544692-44-6
Record name 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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